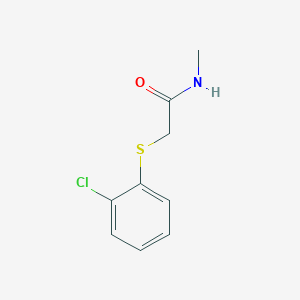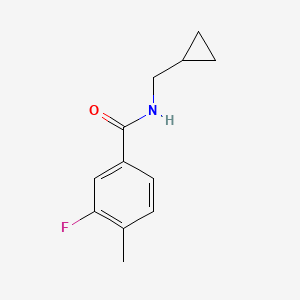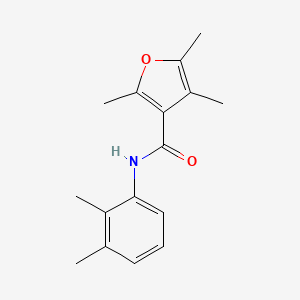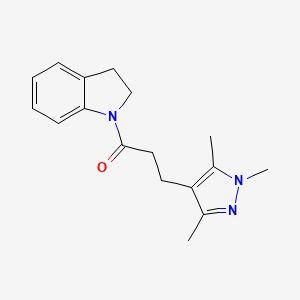
1-acetyl-N~5~-isopropyl-5-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N~5~-isopropyl-5-indolinecarboxamide, also known as A-84, is a chemical compound that belongs to the family of indolinecarboxamides. It is a synthetic compound that has been extensively studied due to its potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has been used in various scientific research applications due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has also been shown to modulate the activity of the G protein-coupled receptor GPR55, which is involved in various physiological processes.
Wirkmechanismus
1-acetyl-N~5~-isopropyl-5-indolinecarboxamide exerts its effects by binding to the active site of FAAH and inhibiting its activity. This leads to an increase in the levels of endocannabinoids, which in turn modulate various physiological processes. 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide also binds to the GPR55 receptor and modulates its activity, which further contributes to its effects.
Biochemical and Physiological Effects:
1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective effects. 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has also been shown to modulate the activity of the immune system and to have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide also has some limitations. It is a relatively new compound, and its long-term effects and safety profile are not well established. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide. One potential direction is the development of more potent and selective inhibitors of FAAH and GPR55. Another direction is the study of the long-term effects and safety profile of 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide. 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide also has potential applications in the treatment of various diseases, and further research is needed to explore these applications. Finally, the study of the interaction between 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide and other compounds could provide insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide is a synthetic compound that has potential applications in the field of scientific research. It has been shown to modulate the activity of certain enzymes and receptors, and has various biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide, and further research is needed to explore its potential applications.
Synthesemethoden
The synthesis of 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide involves the reaction of 5-isopropylindoline-1-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 60%.
Eigenschaften
IUPAC Name |
1-acetyl-N-propan-2-yl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)15-14(18)12-4-5-13-11(8-12)6-7-16(13)10(3)17/h4-5,8-9H,6-7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELRYSRVFOVPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-(propan-2-YL)-2,3-dihydro-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)


![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)


![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)


![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)
